Antifungal protein J
CAS No.:
Cat. No.: VC3676373
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Isolation and Purification of AFP-J
AFP-J was successfully isolated and purified from potato tubers through a multi-step process involving gel filtration and High-Performance Liquid Chromatography (HPLC) . The methodical purification approach allowed researchers to obtain a pure form of the protein for subsequent characterization and functional analysis . This successful isolation highlights potatoes as an accessible agricultural source of bioactive compounds with significant pharmaceutical potential . The purification process has been crucial in enabling detailed studies of AFP-J's structural and functional properties, paving the way for understanding its mechanism of action and potential applications.
Structural Characteristics of AFP-J
Molecular Properties
Mass spectrometry analysis has determined that AFP-J has a molecular mass of 13,500.5 Da . Through automated Edman degradation, researchers identified the partial N-terminal sequence of AFP-J as NH2-Leu-Pro-Ser-Asp-Ala-Thr-Leu-Val-Leu-Asp-Gln-Thr-Gly-Lys-Glu-Leu-Asp-Ala-Arg-Leu- . This sequence information has been vital for classifying AFP-J and understanding its relationship to other protein families.
Structural Homology
Sequence analysis revealed that AFP-J shares 83% homology with serine protease inhibitors belonging to the Kunitz family . This significant sequence similarity provides insights into its structural features and potential mechanism of action . The Kunitz family of protease inhibitors is characterized by a conserved structural motif and similar inhibitory mechanisms against serine proteases, suggesting that AFP-J likely adopts a similar three-dimensional configuration that is essential for its biological activity .
Biological Activity of AFP-J
Protease Inhibitory Activity
In addition to its antifungal properties, AFP-J exhibits significant protease inhibitory activity against several enzymes including chymotrypsin, pepsin, and trypsin . At a concentration of 400 μg/mL, AFP-J suppressed over 50% of the proteolytic activity of these enzymes . This dual functionality as both an antifungal agent and a protease inhibitor makes AFP-J a multifunctional protein with diverse potential applications in both medicine and biotechnology.
Table 1: Protease Inhibitory Activity of AFP-J
Protease | Inhibition at 400 μg/mL | Protein Family |
---|---|---|
Chymotrypsin | >50% | Serine protease |
Pepsin | >50% | Aspartic protease |
Trypsin | >50% | Serine protease |
Potide-J: A Functional Peptide Derived from AFP-J
Isolation and Characterization
Through partial acid digestion of AFP-J using HCl and subsequent HPLC analysis, researchers obtained three distinct peaks . While the first and third peaks showed no antifungal activity, the second peak, named Potide-J, demonstrated significant antifungal properties . Potide-J was determined to have a specific amino acid sequence: Ala-Val-Cys-Glu-Asn-Asp-Leu-Asn-Cys-Cys, with a molecular mass of 1083.1 Da . The peptide contains a disulfide bond between Cys(3) and either Cys(9) or Cys(10), which contributes to its structural stability .
Antifungal Activity of Potide-J
Potide-J exhibits potent antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL . In a surprising discovery, when Potide-J was synthesized via solid-phase methods, only the linear sequence (without the disulfide bond) displayed strong activity against Candida albicans . This finding suggests that the linear conformation of the peptide is crucial for its antifungal activity, possibly allowing better interaction with its molecular targets in the fungal cells.
Table 2: Comparison of AFP-J and Potide-J Properties
Comparative Analysis with Other Antifungal Proteins
When examining AFP-J in the context of other antifungal proteins, several interesting comparisons emerge. The antifungal proteins from Penicillium expansum (PeAfpA, PeAfpB, and PeAfpC) show varying degrees of activity against different fungal species . Among these, PeAfpA demonstrates the highest antifungal activity against a broad spectrum of fungi, including both plant and human pathogens . This parallels the activity spectrum of AFP-J, although AFP-J appears to be more specialized toward human pathogenic yeasts .
Table 3: Comparison of AFP-J with Other Antifungal Proteins
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